molecular formula C8H18Se2 B14637100 Diselenide, bis(2-methylpropyl) CAS No. 56592-99-5

Diselenide, bis(2-methylpropyl)

Cat. No.: B14637100
CAS No.: 56592-99-5
M. Wt: 272.2 g/mol
InChI Key: FQPPQPCYJQGWGB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organoselenium Research

The field of organoselenium chemistry dates back to the 19th century, with the first isolation of an organoselenium compound, diethyl selenide (B1212193), in 1836. wikipedia.org The element selenium was discovered in 1817 by J.J. Berzelius. rsc.orgnih.gov For a significant period, the progression of organoselenium chemistry was slow. rsc.orgoup.com This was largely due to the challenging characteristics of many simple organoselenium compounds, which were often found to be malodorous, unstable, and toxic. oup.com

A turning point in organoselenium research came with the recognition of selenium's dual nature. In the 1930s, its toxic properties were a primary focus. However, this perception began to shift with the discovery of its role as an essential trace element in biological systems. oup.com A landmark discovery was the identification of selenocysteine (B57510) as the 21st proteinogenic amino acid, found at the active site of the crucial antioxidant enzyme glutathione (B108866) peroxidase (GPx). rsc.org This revelation spurred a significant increase in the investigation of the biological and chemical properties of organoselenium compounds. oup.com From the 1970s onwards, the field experienced rapid growth, driven by the development of new synthetic methods and the discovery of the versatile applications of organoselenium reagents in organic synthesis. rsc.org

Significance of Diorganyl Diselenides as Versatile Chemical Entities in Contemporary Synthesis and Catalysis

Diorganyl diselenides, characterized by a Se-Se single bond, are a cornerstone of modern organoselenium chemistry. nih.govrsc.org They are prized for their stability, ease of preparation, and remarkable versatility as reagents and catalysts in a multitude of organic transformations. nih.govnih.govmdpi.com Their significance stems from their ability to serve as precursors to both electrophilic and nucleophilic selenium species, making them highly adaptable tools for synthetic chemists. windows.net

In contemporary synthesis, diorganyl diselenides are employed in a wide array of reactions, including:

Selenocyclizations: The formation of selenium-containing heterocyclic compounds. mdpi.com

Oxidative Functionalization: The addition of functional groups to molecules under oxidative conditions. mdpi.com

C-H Selenylation: The direct introduction of a selenyl group to a carbon-hydrogen bond. rsc.org

Furthermore, the catalytic potential of diorganyl diselenides has been increasingly explored. nih.govmdpi.com They have been shown to be effective catalysts for various organic transformations, often under mild reaction conditions with high selectivity. nih.govmdpi.com Their catalytic activity is frequently associated with their redox properties, allowing them to participate in catalytic cycles, for example, in mimicking the function of antioxidant enzymes like glutathione peroxidase. The ability of the diselenide bond to be readily cleaved and reformed is central to their catalytic utility. Diorganyl diselenides have also found applications as synthons for the preparation of colloidal semiconductor nanocrystals and as precursors for nanocrystal surface ligands. acs.org

Overview of Research Trajectories for Diselenide, bis(2-methylpropyl) and Analogues within Organoselenium Chemistry

Specific research focused solely on Diselenide, bis(2-methylpropyl) is not extensively documented in the scientific literature. However, by examining its structural analogues, such as other dialkyl diselenides (e.g., dibutyl diselenide) and diaryl diselenides (e.g., diphenyl diselenide), we can infer the research trajectories relevant to this class of compounds.

Research on dialkyl and diaryl diselenides has progressed along several key fronts:

Synthetic Methodology: A primary research focus has been the development of efficient and selective methods for the synthesis of diselenides. nih.govmdpi.com This includes the use of elemental selenium with reducing agents and subsequent alkylation or arylation, as well as cross-coupling reactions. nih.gov

Catalysis: There is a strong and growing interest in the application of diorganyl diselenides as catalysts. nih.govmdpi.com Studies have demonstrated their effectiveness in promoting a variety of organic reactions, often with an emphasis on developing greener and more sustainable catalytic systems. rsc.org While diaryl diselenides like diphenyl diselenide are commonly used, the catalytic efficiency of dialkyl diselenides is also an area of investigation. mdpi.com

Biological Activity: Motivated by the biological roles of selenium, a significant amount of research has been dedicated to exploring the pharmacological properties of diorganyl diselenides. nih.gov This includes their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. nih.gov The structure of the organic moiety attached to the diselenide group is a critical determinant of its biological activity.

Materials Science: Diorganyl diselenides serve as valuable precursors in materials science, particularly for the synthesis of metal selenide nanocrystals. acs.org The nature of the organic group can influence the properties of the resulting nanomaterials. acs.org

While detailed findings for Diselenide, bis(2-methylpropyl) are scarce, its properties and reactivity can be largely extrapolated from its close analogues. The table below presents some physicochemical properties of Diselenide, bis(2-methylpropyl) and its structural analogue, dibutyl diselenide.

Physicochemical Properties of Diselenide, bis(2-methylpropyl) and an Analogue

Compound NameMolecular FormulaMolar Mass (g/mol)CAS Registry Number
Diselenide, bis(2-methylpropyl)C8H18Se2272.1556592-99-5
Dibutyl diselenideC8H18Se2272.1520333-40-8

The following table lists the chemical compounds mentioned in this article.

Properties

CAS No.

56592-99-5

Molecular Formula

C8H18Se2

Molecular Weight

272.2 g/mol

IUPAC Name

2-methyl-1-(2-methylpropyldiselanyl)propane

InChI

InChI=1S/C8H18Se2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

FQPPQPCYJQGWGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Se][Se]CC(C)C

Origin of Product

United States

Synthetic Methodologies for Diselenide, Bis 2 Methylpropyl

Conventional Synthetic Pathways to Symmetrical Diorganyl Diselenides

Traditional methods for synthesizing symmetrical diorganyl diselenides like Diselenide, bis(2-methylpropyl) are well-established and widely used in organic synthesis. These pathways often serve as the foundation for producing a variety of organoselenium compounds. nih.gov

Reduction of Elemental Selenium with Alkyl Halides

A common and direct method for the synthesis of symmetrical dialkyl diselenides involves the reduction of elemental selenium (Se) followed by alkylation. nih.gov In this process, a reducing agent is used to convert elemental selenium into a nucleophilic selenium species, which can then react with an alkyl halide, such as 2-methylpropyl bromide (isobutyl bromide), to form the desired diselenide.

One of the most frequently employed reducing agents is sodium borohydride (B1222165) (NaBH₄). thieme-connect.commdpi.com The reaction between elemental selenium and sodium borohydride can produce sodium diselenide (Na₂Se₂) or sodium selenide (B1212193) (Na₂Se), depending on the stoichiometry. mdpi.comresearchgate.net For the selective synthesis of diselenides, controlling the molar ratio of selenium to the reducing agent is crucial. researchgate.net Typically, a Se/NaBH₄ ratio of approximately 2:1 favors the formation of the diselenide dianion (Se₂²⁻). mdpi.com This dianion then undergoes a nucleophilic substitution reaction with two equivalents of an alkyl halide to yield the symmetrical dialkyl diselenide. researchgate.netajrconline.org

The reaction can be summarized as follows: 2 Se + 2 NaBH₄ → Na₂Se₂ + 2 BH₃ Na₂Se₂ + 2 R-X → R-Se-Se-R + 2 NaX (where R = 2-methylpropyl, X = Br, I)

Hydrazine hydrate (B1144303) (N₂H₄·H₂O) in the presence of a base like sodium hydroxide (B78521) (NaOH) is another effective reducing system for elemental selenium to produce sodium diselenide, which can then be reacted with alkyl halides to afford symmetrical diselenides in good yields. researchgate.net Other reducing systems, such as using zinc powder in a basic environment, have also been developed. researchgate.net

The choice of solvent can influence the reaction. Protic solvents like water or ethanol (B145695), as well as aprotic polar solvents like dimethylformamide (DMF), are commonly used. ajrconline.orgresearchgate.netthieme-connect.com For instance, the reduction of elemental selenium with sodium borohydride in DMF in the presence of ethanol allows for the selective synthesis of symmetrical dialkyl selenides under mild conditions. thieme-connect.com

Table 1: Examples of Symmetrical Diselenide Synthesis via Reduction of Elemental Selenium

Alkyl Halide Reducing System Solvent Product Yield
Benzyl (B1604629) bromide NaBH₄ / Se THF-H₂O Dibenzyl diselenide -
Various alkyl/aryl halides N₂H₂·H₂O / NaOH / Se - Diorganyl diselenides 57-88% researchgate.net
Alkyl halides NaBH₄ / Se DMF / Ethanol Dialkyl selenides (can be oxidized to diselenides) -
Chloro-pyrazine NaBH₄ / Se Ethanol Bis(2-pyrazinyl)diselenide 65% nih.gov

Oxidative Coupling of Selenols or Selenolates

An alternative fundamental route to symmetrical diselenides is the oxidative coupling of the corresponding selenols (R-SeH) or their conjugate bases, selenolates (R-Se⁻). Selenols are the selenium analogs of alcohols and thiols and are highly susceptible to oxidation. jst.go.jpjst.go.jp

The oxidation of selenols to diselenides can occur readily upon exposure to air (atmospheric oxygen), making it a straightforward conversion. jst.go.jp This ease of oxidation is due to the lower redox potential of the selenol group compared to the thiol group in cysteine. jst.go.jp The general reaction is:

2 R-SeH + [O] → R-Se-Se-R + H₂O (where R = 2-methylpropyl, [O] = oxidant, e.g., O₂)

Selenolates, which can be generated in situ from the reduction of diselenides or by treating selenols with a base, are also readily oxidized. thieme-connect.comnih.gov This oxidative coupling can sometimes be a competing reaction during syntheses that aim for other selenium-containing products. thieme-connect.com For example, selenols generated from the reduction of diselenides can undergo re-oxidation to form the starting diselenide. nih.gov

This method is particularly useful in peptide and protein chemistry, where the formation of diselenide bonds from selenocysteine (B57510) residues can be used to create specific structural linkages. jst.go.jpnih.gov While highly efficient, the main challenge of this method lies in the initial synthesis and handling of the often unstable and malodorous selenol precursors.

Nucleophilic Substitution Reactions in Diselenide Formation

Nucleophilic substitution is a cornerstone of diselenide synthesis, particularly in the reaction of a diselenide nucleophile with an electrophile. The key nucleophile in this context is the diselenide dianion (Se₂²⁻), typically generated in situ from elemental selenium as described in section 2.1.1. researchgate.net

This powerful nucleophile readily reacts with primary and secondary alkyl halides, such as 2-methylpropyl bromide, via an Sₙ2 mechanism to form symmetrical dialkyl diselenides. researchgate.netmdpi.com The reaction is generally efficient for a range of alkyl halides. ajrconline.org

A notable application of this principle is the synthesis of diselenides from benzylic trimethylammonium salts, which undergo nucleophilic substitution with the diselenide dianion generated from elemental selenium under basic conditions. researchgate.net Computational studies have explored the mechanics of nucleophilic attack at the selenium atom in diselenides, indicating that these reactions are generally kinetically and thermodynamically favorable. researchgate.net

Furthermore, selenolate anions (RSe⁻), generated from the reductive cleavage of a diselenide, are also potent nucleophiles. While their reaction with an alkyl halide (R'-X) would typically lead to unsymmetrical selenides (R-Se-R'), if the alkyl halide used is the same as the organic group on the selenolate (R = R'), it provides a route to symmetrical selenides, which can then be oxidized to the corresponding diselenide. nih.gov

Advanced Synthetic Strategies for Diorganyl Diselenides

Recent advancements in synthetic organic chemistry have led to more sophisticated and efficient methods for preparing diorganyl diselenides. These strategies often offer improvements in terms of reaction conditions, substrate scope, and alignment with sustainable chemistry principles.

Transition Metal-Mediated and Catalyzed Approaches (e.g., Cu-catalyzed C-H selenation)

Transition metal catalysis has emerged as a powerful tool for forming carbon-selenium bonds, providing novel pathways to diselenides. mdpi.comrsc.org Copper-catalyzed reactions, in particular, have been extensively developed.

One significant strategy is the copper-catalyzed direct C–H selenation of arenes and heterocycles. In these reactions, a C–H bond is directly converted to a C–Se bond. While often used for synthesizing selenides, diselenides can be formed as the main product or a significant by-product depending on the reaction conditions, particularly the stoichiometry of the selenium source. nih.govresearchgate.net For instance, reacting imidazo[1,5-a]pyridines with elemental selenium in the presence of a copper catalyst can yield the corresponding diselenides alongside monoselenides. researchgate.net Similarly, a copper-catalyzed double C–H selenation of imidazo[1,2-a]pyridine (B132010) with elemental selenium can selectively produce either the selenide or the diselenide by adjusting the amount of selenium powder used. beilstein-journals.org

Copper catalysts, such as copper(I) iodide (CuI) or CuO nanopowder, are effective in promoting the coupling of aryl or alkyl halides with elemental selenium to form symmetrical diselenides. nih.govrsc.orgnih.gov These reactions often proceed with good to excellent yields for a wide range of substrates. nih.gov For example, a CuO nanopowder-catalyzed coupling of various iodides with elemental selenium in the presence of potassium hydroxide (KOH) affords symmetrical diselenides efficiently. nih.gov

Other transition metals like iron, palladium, and ruthenium have also been utilized in diselenide synthesis. mdpi.comacs.org Iron-catalyzed reactions have been used to activate diorganyl diselenides for addition reactions to acetylenes. mdpi.com Ruthenium(III) chloride can catalyze the cleavage of diselenides for the synthesis of unsymmetrical selenides, demonstrating the utility of transition metals in manipulating the Se-Se bond. acs.org

Table 2: Examples of Transition Metal-Catalyzed Diselenide Synthesis

Catalyst Reactants Product Type Reference
CuI / 1,10-phenanthroline Imidazo[1,2-a]pyridine, Se powder Diselenide beilstein-journals.org
CuO nanopowder Aryl/alkyl iodides, Se powder Symmetrical diselenide nih.gov
Polyoxomolybdate-based Cu Organic iodides, Se powder Diselenide rsc.org
CuI Aryl halides, Arylboronic acid, Se powder Unsymmetrical diaryl selenide nih.gov
Fe catalyst Diorganyl diselenides, Acetylenes (E)-1,2-bis(organylselanyl)ethenes mdpi.com

Green Chemistry Principles in Diselenide Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to organoselenium chemistry. youtube.comnih.gov These efforts focus on using safer solvents, reducing energy consumption, and improving atom economy.

The use of water as a solvent is a key aspect of green chemistry. nih.gov Syntheses of diselenides have been developed in aqueous media, for example, by reducing elemental selenium with sodium borohydride in water to form sodium diselenide, which can then be used directly. ajrconline.org This avoids the use of volatile and often toxic organic solvents.

Solvent-free reaction conditions represent another green approach. benthamdirect.com Mechanical ball milling, a mechanochemical technique, has been successfully used for the synthesis of diaryl diselenides from aryl diazonium tetrafluoroborates and potassium selenocyanate (B1200272) without any solvent, transition metal catalyst, or base. benthamdirect.com

The development of catalytic systems that operate under milder conditions with lower catalyst loadings also aligns with green principles. rsc.org Furthermore, protocols that use visible light as an energy source or employ electrochemical methods are being explored to create more sustainable synthetic routes. nih.govacs.org For instance, a photoinduced α-selenation of ketones using diselenides has been reported that proceeds without metal additives or photosensitizers. nih.gov A patented method describes a synthesis using carbon dioxide, water, and selenium with an organic or inorganic base as a cocatalyst, highlighting a move towards more environmentally benign processes. google.com

Solvent-Free and Microwave-Assisted Syntheses

The quest for greener chemical processes has led to the development of solvent-free and microwave-assisted synthetic methods. These techniques offer significant advantages, including enhanced reaction rates, improved yields, lower energy consumption, and a reduction in chemical waste. rsc.org

Microwave irradiation has been successfully employed for the rapid and efficient synthesis of symmetrical diselenides. One notable method involves the one-pot reaction of organoyl iodides with elemental selenium, catalyzed by copper(II) oxide (CuO) nanoparticles. researchgate.net In this procedure, a mixture of an organoyl iodide, elemental selenium, potassium hydroxide (KOH) as a base, and CuO nanoparticles as the catalyst is irradiated in a microwave oven. This protocol facilitates the formation of carbon-selenium bonds in remarkably short reaction times, typically between 7 to 15 minutes, affording the desired diselenides in good to excellent yields. researchgate.net The reaction is generally performed in a minimal amount of a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure efficient heat transfer from microwave energy. researchgate.net

Another example of a microwave-assisted synthesis is the preparation of dibenzyl diselenides, which serves as a model for dialkyl diselenide synthesis. The methodology involves the reaction of benzyl halides with a selenium source under microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods. researchgate.net The efficiency of the reaction is influenced by factors such as microwave power, irradiation time, and the choice of solvent. researchgate.net

While mechanochemical methods provide a truly solvent-free route for the synthesis of symmetrical diselenides by grinding an organic halide with magnesium and elemental selenium, specific protocols combining both solvent-free and microwave-assisted conditions for the direct synthesis of dialkyl diselenides are less common. Often, microwave-assisted syntheses are performed in the presence of a minimal amount of a high-boiling point solvent to facilitate the reaction. researchgate.net

Table 1: Microwave-Assisted Synthesis of Symmetrical Diselenides

Application of Ionic Liquids and Aqueous Media

The use of alternative reaction media, such as ionic liquids and water, represents a significant step towards sustainable chemical synthesis. These solvents can offer unique reactivity and selectivity while being more environmentally friendly than traditional volatile organic solvents.

A highly efficient, one-pot, two-step protocol for the preparation of dialkyl diselenides has been developed using water as the reaction medium. researchgate.netresearchgate.net This method involves the initial reaction of an alkyl halide with potassium selenocyanate (KSeCN) in water to form an alkyl selenocyanate intermediate. thieme-connect.com Subsequently, alkaline hydrolysis of the in situ generated alkyl selenocyanate, using a base like potassium phosphate (B84403) (K₃PO₄), leads to the formation of the corresponding dialkyl diselenide. researchgate.netthieme-connect.com This aqueous protocol is noteworthy for its operational simplicity, fast reaction times (typically 10-60 minutes for the hydrolysis step), and very good yields. researchgate.netresearchgate.net A wide range of alkyl halides, including those with various functional groups, can be successfully converted to their corresponding diselenides under these mild conditions. researchgate.net

The general procedure involves stirring the alkyl halide with a slight excess of KSeCN in water at approximately 65 °C. After the formation of the alkyl selenocyanate is complete, an excess of the base is added to the same pot, and stirring is continued at the same temperature to yield the final diselenide product. thieme-connect.com

Table 2: One-Pot Synthesis of Dialkyl Diselenides in Aqueous Media

Regarding ionic liquids, while they are employed as green solvent alternatives in various organoselenium chemistry transformations, their application for the direct synthesis of dialkyl diselenides is not as prominently documented. researchgate.net For instance, the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄) has been used as a medium for the synthesis of diorganyl selenides (R-Se-R') from diselenides and organic halides, a reaction promoted by zinc dust. electronicsandbooks.comnih.gov However, these represent reactions where diselenides are consumed as starting materials rather than being the products. The design and synthesis of diselenide-based ionic liquids themselves have also been an area of research interest. researchgate.net

Reaction Mechanisms and Chemical Reactivity of Diselenide, Bis 2 Methylpropyl and Analogues

Fundamental Modes of Se-Se Bond Scission

The Se-Se bond can break in two primary ways: homolytically, where the bonding electrons are split evenly to form two radicals, or heterolytically, where one atom retains both electrons, resulting in charged species. pressbooks.publibretexts.orgwikipedia.orgmaricopa.edu

Homolytic cleavage involves the symmetrical breaking of the Se-Se bond, yielding two selenyl radicals (RSe•). pressbooks.publibretexts.orgnumberanalytics.com This process is typically initiated by energy input in the form of heat or light (photolysis). pressbooks.publibretexts.org

R-Se-Se-R → 2 RSe• (where R = 2-methylpropyl)

The resulting isobutylselenyl radicals are highly reactive intermediates that can participate in various chemical reactions, particularly radical additions and substitutions. numberanalytics.comnih.gov For instance, under light irradiation, the Se-Se bond can cleave to generate arylseleno radicals (ArSe•). nih.gov These radicals can then be trapped by other radical species. Studies on diphenyl diselenide have shown it to be an excellent agent for trapping carbon radicals generated from other sources under photoirradiation. nih.gov This reactivity is a general feature of diselenides and is applicable to Diselenide, bis(2-methylpropyl).

The application of dichalcogenides as stable radical reagents, particularly in combination with photochemical technology, has become a significant route for synthesizing various sulfur- and selenium-containing compounds. nih.gov Irradiation of diphenyl diselenide, for example, produces phenylselenyl radicals which can add to unsaturated systems like alkynes, leading to the formation of alkenyl radicals and subsequent cyclization products. nih.gov

Heterolytic cleavage involves the asymmetrical breaking of the Se-Se bond, where one selenium atom retains the pair of electrons, forming a selenolate anion (RSe⁻) and a selenenyl cation (RSe⁺). libretexts.orgwikipedia.orgmaricopa.edunumberanalytics.com This type of cleavage is central to the polar reactivity of diselenides.

Formation of Nucleophilic Species (Selenolates): Reduction of diselenides with agents like sodium borohydride (B1222165) (NaBH₄) is a common method to generate nucleophilic selenolate anions. researchgate.netthieme-connect.comnih.gov The reaction proceeds via the cleavage of the Se-Se bond, producing two equivalents of the corresponding sodium selenolate.

(CH₃)₂CHCH₂-Se-Se-CH₂CH(CH₃)₂ + 2 NaBH₄ → 2 (CH₃)₂CHCH₂-Se⁻Na⁺ + B₂H₆ + H₂

These resulting selenolate anions are potent nucleophiles and are widely used in organic synthesis to introduce the selenyl group into various molecules via nucleophilic substitution or addition reactions. researchgate.netwikipedia.orgyoutube.com

Formation of Electrophilic Species: Conversely, oxidation of the diselenide bond generates electrophilic selenium species. rsc.orgwiley-vch.de Common oxidants used for this purpose include halogens (Cl₂, Br₂), Oxone® (2KHSO₅·KHSO₄·K₂SO₄), or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). wikipedia.orgresearchgate.netnih.govthieme-connect.com For example, reaction with chlorine yields a selenenyl chloride (RSeCl), a powerful electrophile. wikipedia.org

(CH₃)₂CHCH₂-Se-Se-CH₂CH(CH₃)₂ + Cl₂ → 2 (CH₃)₂CHCH₂-SeCl

Similarly, oxidation with Oxone® generates a highly reactive electrophilic selenium species in situ, which can then react with various nucleophiles. researchgate.netnih.govnih.gov This polar reactivity allows diselenides to act as versatile reagents in a wide array of chemical transformations.

Electrophilic Reactivity of Selenium Centers

The selenium atoms in Diselenide, bis(2-methylpropyl) can act as electrophiles after activation. This typically involves the cleavage of the Se-Se bond by an oxidizing agent to form a more potent electrophilic species. wiley-vch.demsu.eduyoutube.com

A common strategy involves the in-situ oxidation of the diselenide. For example, the oxidation of diphenyl diselenide with DDQ produces a strongly electrophilic phenylselenium reagent capable of reacting with alkenes. thieme-connect.com A similar reaction is expected for dialkyl diselenides.

Another widely used method employs Oxone® as a green oxidant. researchgate.netnih.gov The reaction of a diselenide with Oxone® generates an electrophilic selenium species (RSe⁺) in situ. researchgate.netnih.gov This species is highly reactive towards nucleophiles such as alkenes and alkynes. For instance, in the presence of an alcohol, this leads to alkoxy-selenylation of the unsaturated bond. The mechanism involves the formation of a seleniranium intermediate, which is then opened by the nucleophile. nih.gov This methodology has been used to synthesize various functionalized organoselenium compounds. researchgate.net

The table below summarizes examples of electrophilic reactions using activated diselenide analogues.

Diselenide AnalogueActivating AgentNucleophile/SubstrateProduct TypeReference
Dibutyl DiselenideOxone®1,3-Diynes3,4-Bis(butylselanyl)selenophenes researchgate.net
Diphenyl DiselenideDDQAlkenesPhenylseleno-ethers/alcohols thieme-connect.com
Diphenyl DiselenideChlorine (Cl₂)AlkenesPhenylselenenyl chlorides wikipedia.org
Diorganyl DiselenidesOxone®/IodineIndoles3-Selenylindoles rsc.org

Nucleophilic Reactivity of Selenium Centers

The selenium centers in diselenides can also exhibit nucleophilic character, primarily after being reduced to selenolate anions (RSe⁻). As discussed in section 3.1.2, reducing agents like sodium borohydride (NaBH₄) readily cleave the Se-Se bond to form highly nucleophilic selenolates. researchgate.netthieme-connect.com

(CH₃)₂CHCH₂-Se-Se-CH₂CH(CH₃)₂ + 2 NaBH₄ → 2 (CH₃)₂CHCH₂-Se⁻Na⁺ + B₂H₆ + H₂

These isobutylselenolate anions can then participate in a variety of reactions, most notably nucleophilic substitution (Sₙ2) reactions with alkyl halides or ring-opening reactions of epoxides. wikipedia.orgyoutube.comarkat-usa.org This two-step process—reduction followed by alkylation—is a fundamental and versatile method for the synthesis of unsymmetrical selenides.

For example, the reaction of the generated sodium isobutylselenolate with an alkyl halide (R'-X) would yield an unsymmetrical selenide (B1212193):

(CH₃)₂CHCH₂-Se⁻Na⁺ + R'-X → (CH₃)₂CHCH₂-Se-R' + NaX

This reactivity underscores the utility of Diselenide, bis(2-methylpropyl) as a precursor to nucleophilic selenium reagents.

Redox Chemistry and Electrochemical Behavior of Diselenides

The ability of the selenium atom to exist in multiple oxidation states makes the redox chemistry of diselenides particularly rich. They can be both oxidized and reduced, playing a central role in various catalytic cycles.

Electrochemical Oxidation Pathways

Electrochemical methods provide a clean and efficient way to generate reactive selenium species from diselenides without the need for chemical oxidants. researchgate.net Anodic oxidation of diselenides is a key step in many electro-organic syntheses.

Studies on diphenyl diselenide have elucidated the electrochemical oxidation pathway. researchgate.netresearchgate.net At the anode, the diselenide undergoes oxidation to produce a selenium cation (PhSe⁺) and a phenylselenyl radical (PhSe•). The radical can be further oxidized at the anode to generate another equivalent of the selenium cation. researchgate.net

Ph-Se-Se-Ph → [Ph-Se-Se-Ph]⁺• → PhSe⁺ + PhSe• PhSe• → PhSe⁺ + e⁻

These electrochemically generated electrophilic selenium cations are highly reactive and can participate in various reactions, such as the cyclization of alkynes to form heterocyclic compounds like 2,1-benzoxazoles. researchgate.net This process demonstrates how electrochemistry can be used to harness the redox properties of the diselenide bond for synthetic purposes. This catalytic cycle is expected to be applicable to dialkyl diselenides like Diselenide, bis(2-methylpropyl), providing a sustainable method for generating electrophilic isobutylselenyl species.

Electrochemical Reduction Pathways

The electrochemical reduction of dialkyl diselenides is a fundamental process that involves the cleavage of the selenium-selenium bond. This reaction proceeds via a two-electron reduction mechanism to yield two equivalents of the corresponding selenolate anion.

R-Se-Se-R + 2e⁻ → 2 R-Se⁻

For Diselenide, bis(2-methylpropyl), the reaction would be:

(CH₃)₂CHCH₂-Se-Se-CH₂CH(CH₃)₂ + 2e⁻ → 2 (CH₃)₂CHCH₂-Se⁻

This process is a key step in many electro-synthetic applications of diselenides, as the generated selenolate is a potent nucleophile. The reduction potential for this process is dependent on the structure of the alkyl groups and the experimental conditions, such as the solvent and electrolyte used. While specific potential values for Diselenide, bis(2-methylpropyl) are not documented, the reduction of simple dialkyl diselenides generally occurs at negative potentials.

Electrochemical methods, such as cyclic voltammetry, are typically employed to study these reduction pathways. In a typical cyclic voltammogram of a dialkyl diselenide, a cathodic peak corresponding to the irreversible reduction of the Se-Se bond would be observed. The irreversibility stems from the fact that the re-oxidation of the generated selenolate to the diselenide does not occur at the same potential.

Recent research has highlighted the use of electrochemical methods to generate selenolates from diselenides for various synthetic transformations. thieme-connect.comresearchgate.netrsc.org These methods are considered green and efficient alternatives to chemical reduction, as they avoid the use of stoichiometric reducing agents. chemistryviews.org

Table 1: General Electrochemical Behavior of Simple Dialkyl Diselenides

Process General Description Key Features
Reduction Two-electron cleavage of the Se-Se bondFormation of two equivalents of alkylselenolate
Products Alkylselenolate anions (R-Se⁻)Highly nucleophilic species
Technique Cyclic VoltammetryTypically shows an irreversible cathodic peak

This table represents generalized information for simple dialkyl diselenides and is intended to be illustrative in the absence of specific data for Diselenide, bis(2-methylpropyl).

Diselenide/Selenolate Redox Equilibria in Solution

Specific equilibrium constants for the Diselenide, bis(2-methylpropyl)/2-methylpropylselenolate redox couple are not available in the literature. The following section describes the general principles governing such equilibria for simple dialkyl diselenides.

The reversible transformation between a diselenide and its corresponding selenol (the protonated form of the selenolate) is a fundamental redox equilibrium in organoselenium chemistry. mdpi.comresearchgate.netnih.gov This equilibrium is central to the biological activity of many selenium compounds and their application as catalysts. semmelweis.hu

The equilibrium can be represented as:

R-Se-Se-R + 2H⁺ + 2e⁻ ⇌ 2 R-SeH

Factors Influencing the Equilibrium:

pH: The position of the equilibrium is highly dependent on the pH of the solution. mdpi.comsemmelweis.hu In basic conditions, the selenolate form (R-Se⁻) is favored, which is a stronger nucleophile and more readily oxidized to the diselenide. In acidic conditions, the protonated selenol form (R-SeH) predominates.

Presence of Reducing or Oxidizing Agents: The equilibrium can be shifted by the addition of external redox agents. Reducing agents, such as borohydrides or dithiothreitol (B142953) (DTT), will drive the equilibrium towards the selenol form by reducing the diselenide. researchgate.net Conversely, oxidizing agents, such as oxygen or hydrogen peroxide, will promote the formation of the diselenide from the selenol.

Solvent: The nature of the solvent can influence the stability of the different species involved in the equilibrium and thus affect its position.

The study of these equilibria often involves techniques like NMR spectroscopy and electrochemical methods to determine the concentrations of the species at equilibrium under various conditions. nih.gov The redox potential of the diselenide/selenolate couple is a key parameter that quantifies the reducing or oxidizing power of the system. For simple dialkyl diselenides, these potentials are generally lower than those of their disulfide counterparts, indicating that selenols are stronger reducing agents than thiols.

Catalytic Applications and Mechanistic Aspects of Diselenide, Bis 2 Methylpropyl Analogues

Role as Catalysts in Organic Transformations

Diselenide analogues are effective catalysts for a range of reactions, including cyclizations, oxidations, and the formation of carbon-heteroatom bonds. nih.govrsc.org They are particularly noted for their ability to activate substrates toward nucleophilic attack and to mediate redox processes. nih.govthieme-connect.com The catalytic activity of these compounds often relies on the Se-Se bond, which can be cleaved to generate highly reactive selenyl species. acs.org

Enantioselective and Diastereoselective Reactions

Achieving stereoselectivity in chemical reactions is crucial for the synthesis of pharmaceuticals and other complex molecules. numberanalytics.com While simple dialkyl diselenides are generally not effective for inducing stereoselectivity, the use of diaryl diselenides featuring a chiral moiety is a key strategy for enantioselective and diastereoselective transformations. nih.govmdpi.com

Recent research has demonstrated the use of specifically designed chiral diselenide catalysts for the desymmetrizing cyclization of bisphenol phosphine (B1218219) oxides, yielding P-stereogenic heterocycles with high enantioselectivity. thieme-connect.com In one study, a chiral diselenide catalyst, in conjunction with an oxidant, achieved excellent yields and enantiomeric ratios (up to 99:1 e.r.) for a variety of phosphine oxide derivatives. thieme-connect.com Similarly, the 1,4-conjugate addition of selenium nucleophiles (generated in situ from diselenides) to chiral dehydroalanine (B155165) derivatives has been shown to proceed with complete diastereoselectivity, forming only a single diastereomer. nih.gov These examples underscore the principle that the catalyst's chiral architecture is essential for controlling the stereochemical outcome of the reaction. nih.govrsc.org

C-C and C-X Bond Forming Reactions

Diselenide-based catalysts are instrumental in forging new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bonds, which are fundamental operations in organic synthesis. digitellinc.comnumberanalytics.com

While diselenide-catalyzed C-C bond formation is a developing area, their role in C-X bond formation is well-established. A notable application is the cross-dehydrogenative coupling of hydrophosphoryl compounds with various nucleophiles (amines, alcohols, thiols) to form P-N, P-O, and P-S bonds, respectively. nsf.gov In these reactions, a diaryl diselenide catalyzes the formation of a P-Se intermediate, which is then substituted by the nucleophile. This method provides an atom-economical route to important compounds like phosphoramidates and phosphates. nsf.gov

In one reported methodology, various dialkyl and diaryl phosphites were coupled with amines using a diaryl diselenide catalyst to produce phosphoramidates in good to excellent yields. nsf.gov The efficiency of these C-X bond-forming reactions highlights the utility of diselenide catalysis in constructing key structural motifs. nsf.gov

Table 1: Selected Examples of Diselenide-Catalyzed Phosphoramidate (B1195095) Synthesis This table presents a selection of phosphoramidate products synthesized via the catalytic coupling of H-phosphonates and amines, demonstrating the scope of the reaction.

H-Phosphonate Substrate Amine Nucleophile Product Yield (%)
Dibutyl phosphite Morpholine Dibutyl morpholinophosphonate 96
Diethyl phosphite Piperidine Diethyl piperidin-1-ylphosphonate 94
Diisopropyl phosphite Benzylamine Diisopropyl N-benzylphosphoramidate 85
Diphenyl phosphite Aniline Diphenyl N-phenylphosphoramidate 65

Photo-induced and Electrochemical Catalysis

Modern synthetic methods increasingly leverage light and electricity as sustainable energy sources to drive chemical reactions. Diselenide analogues, particularly diphenyl diselenide, have proven to be excellent catalysts in photo-induced and electrochemical transformations. nih.gov

Electrochemical Catalysis: In electrochemical synthesis, the diselenide catalyst is typically oxidized at the anode to generate a reactive selenium cation and a selenyl radical. nih.govresearchgate.net This electrophilic selenium species then reacts with the substrate, initiating a cyclization or functionalization cascade. For instance, the intramolecular cyclization of 2-vinylanilides to form indoles and the synthesis of 2,1-benzoxazoles from o-nitrophenylacetylenes have been successfully achieved using diphenyl diselenide as an electrocatalyst. nih.govresearchgate.net These methods are advantageous as they often operate under mild, metal- and external-oxidant-free conditions. mdpi.com

Photo-induced Catalysis: The Se-Se bond in diselenides can undergo homolytic cleavage upon irradiation with visible light (typically blue LEDs) to form selenyl radicals. acs.orgresearchgate.net These radicals can then participate in a variety of reactions. A photocatalyst is not always necessary, as diselenides can absorb blue light directly. rsc.org This strategy has been used for the synthesis of selenyl-substituted indoles and for the aerobic dehydrogenative allylic etherification of unsaturated alcohols. nih.govrsc.org The use of visible light and air as a terminal oxidant represents a green and sustainable approach to catalysis. nih.gov

Design Principles for Diselenide-Based Organocatalysts

The effectiveness of a diselenide catalyst is highly dependent on its molecular structure. Key design principles involve modifying the organic substituents attached to the selenium atoms to fine-tune reactivity, stability, and selectivity. nih.gov

Aryl vs. Alkyl Substituents: For many catalytic applications, such as cyclization reactions, diaryl diselenides (e.g., diphenyl diselenide) are generally more efficient than dialkyl diselenides (e.g., dibenzyl diselenide). nih.govmdpi.com However, in some specific reactions like allylic fluorination, dialkyl diselenides have shown superior performance. mdpi.com

Electronic Effects: The electronic properties of the aryl groups in diaryl diselenides play a crucial role. Introducing electron-withdrawing groups, such as fluorine atoms, can enhance the reactivity of the catalyst. nsf.gov For example, bis(trifluoromethyl)- and pentafluoro-substituted diphenyl diselenides were found to be more active catalysts than unsubstituted diphenyl diselenide for the synthesis of phosphoramidates. nsf.gov Conversely, strongly electron-withdrawing groups like nitro groups can sometimes lead to catalyst deactivation through side reactions. nsf.gov Electron-donating groups can also influence reactivity; for instance, in thiol oxidation, electron-withdrawing substituents on the phenyl ring were found to favor the reaction. rsc.org

Steric and Structural Features: For enantioselective catalysis, the design must incorporate a chiral scaffold. nih.govthieme-connect.comrsc.org This is often achieved using C2-symmetric ligands or by creating a sterically defined environment around the selenium atom that directs the approach of the substrate. nih.gov Furthermore, incorporating coordinating groups, such as a pyridyl group near the selenium atom, can enhance catalytic activity in certain oxidation reactions by interacting with the substrate or intermediates. rsc.org The introduction of amine or amide groups near the selenium center has also been explored to mimic the catalytic triad (B1167595) of the enzyme glutathione (B108866) peroxidase, significantly increasing catalytic activity in some cases. researchgate.net

Table 2: Effect of Aryl Substituents on Catalyst Performance This table compares the performance of various diaryl diselenide catalysts in a model reaction, illustrating the impact of electronic modifications on reaction time and efficiency.

Catalyst (Ar-Se-Se-Ar) Ar (Substituent) Relative Reaction Rate Notes
Diphenyl diselenide Phenyl Base Standard catalyst
Bis(4-chlorophenyl) diselenide 4-Chlorophenyl Moderate Increase Modest electron-withdrawing effect
Bis(nitrophenyl) diselenide Nitrophenyl Fast initial rate Catalyst deactivation observed nsf.gov
Bis(3,5-bis(trifluoromethyl)phenyl) diselenide 3,5-Bis(trifluoromethyl)phenyl High Strong electron-withdrawing effect enhances reactivity nsf.gov
Bis[2-(2-pyridyl)phenyl] diselenide 2-(2-pyridyl)phenyl High Intramolecular coordination enhances activity rsc.org

Catalyst Regeneration and Turnover Mechanisms in Diselenide Catalytic Cycles

A crucial aspect of any catalytic process is the regeneration of the active catalyst to enable multiple turnovers. In reactions catalyzed by diselenides, the catalytic cycle typically involves the transformation of the diselenide (R-Se-Se-R) into a reactive selenium species, which, after reacting with the substrate, is converted into a reduced form like a selenol (R-SeH). nih.govnsf.gov The regeneration step involves the reoxidation of this reduced species back to the initial diselenide.

The specific mechanism for regeneration depends on the reaction type:

Aerobic Oxidation: In many processes, ambient air (O₂) serves as the terminal oxidant. The arylselenol generated after the primary reaction is reoxidized back to the diaryl diselenide, producing water as the only byproduct. This is a highly atom-economical and environmentally friendly approach. nsf.gov This mechanism is common in dehydrogenative couplings. nsf.gov

Chemical Oxidants: In some cases, a stoichiometric chemical oxidant is used to regenerate the catalyst. Reagents like hydrogen peroxide (H₂O₂) or Selectfluor® are employed to oxidize the diselenide to a more active electrophilic species (e.g., a seleninic acid or a selenyl fluoride), which then enters the catalytic cycle. nih.govsciforum.net After reacting with the substrate, the resulting reduced selenium species is reoxidized by the excess oxidant present in the reaction mixture. nih.gov

The turnover of the catalyst is essential for its practical application. Deactivation can occur, for instance, through irreversible alkylation of the active selenolate intermediate or nucleophilic attack on the aromatic ring of the catalyst itself, highlighting the importance of choosing reaction conditions and catalyst structures that promote stability and efficient regeneration. nsf.govnih.gov

Biochemical Interaction Mechanisms of Diselenide, Bis 2 Methylpropyl and Analogues: Mechanistic Perspectives

Mechanistic Parallels with Selenoproteins (e.g., Glutathione (B108866) Peroxidase Mimicry)

Organoselenium compounds, including Diselenide, bis(2-methylpropyl), have garnered significant attention for their ability to mimic the function of naturally occurring selenoproteins, most notably glutathione peroxidase (GPx). nih.govrsc.org The GPx enzyme family plays a crucial role in cellular antioxidant defense by catalyzing the reduction of harmful peroxides, such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides, using glutathione (GSH) as a reducing agent. rsc.orgwikipedia.org This catalytic activity protects cells from oxidative damage implicated in a wide range of diseases. acs.org

The GPx-like activity of organoselenium compounds is considered a key aspect of their chemical properties. nih.gov Many synthetic organoselenium compounds have been developed and investigated as potential therapeutic agents due to this mimicry. rsc.orgacs.org The general mechanism involves the organoselenium compound being oxidized by a peroxide, followed by reduction back to its active form by a thiol, such as GSH, thus completing a catalytic cycle.

It is important to note that while many organoselenium compounds exhibit GPx-like activity, the rates and efficiencies can vary widely. nih.gov Furthermore, the in vitro conditions used to assess this activity, often involving high concentrations of peroxides, may not fully represent the physiological environment. nih.gov

Chemical Scavenging Mechanisms of Reactive Oxygen Species (ROS)

Diselenide, bis(2-methylpropyl) and other organoselenium compounds can directly scavenge various reactive oxygen species (ROS), contributing to their antioxidant properties. ROS are highly reactive molecules, including free radicals like the hydroxyl radical (•OH) and non-radical species like hydrogen peroxide (H₂O₂), that can cause significant damage to cells. nih.govnih.gov

The direct scavenging mechanism involves the selenium atom in the diselenide reacting with the ROS. For instance, diselenides can be oxidized by hydrogen peroxide. rsc.org Computational studies have shown that the energy barrier for the oxidation of dichalcogenides by H₂O₂ decreases from disulfides to diselenides and further to ditellurides, indicating that diselenides are more readily oxidized. rsc.org The reaction of diphenyl diselenide with hydrogen peroxide has been shown to produce benzeneseleninic acid. nih.gov

The antioxidant activity of organoselenium compounds is not limited to scavenging H₂O₂. Studies on other organoselenium compounds, such as bis(1-methylimidazol-2-yl) diselenide, have demonstrated their ability to scavenge a broad spectrum of ROS, including hydroxyl radicals, peroxyl radicals, and superoxide (B77818) anions. nih.govnih.gov The rate constants for these scavenging reactions are often comparable to those of other known sulfur and selenium-based antioxidants. nih.gov

The process of ROS scavenging by diselenides can be viewed as a redox reaction where the selenium compound is oxidized while the ROS is reduced to a less harmful species. This direct antioxidant action complements their GPx-mimetic activity, providing a dual mechanism for cellular protection against oxidative stress.

Table 1: Examples of ROS Scavenged by Organoselenium Compounds

Reactive Oxygen Species (ROS)Scavenging ActionReference
Hydrogen Peroxide (H₂O₂)Direct reaction leading to oxidation of the diselenide. rsc.orgnih.gov
Hydroxyl Radical (•OH)Direct scavenging. nih.gov
Peroxyl RadicalDirect scavenging. nih.gov
Superoxide Anion (O₂⁻)Inhibition of formation. nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Mechanistic Studies of Thiol-Diselenide Exchange Reactions

The interaction between organoselenium compounds and thiols is a fundamental aspect of their biological activity, including their GPx mimicry. researchgate.net This interaction occurs through a thiol-diselenide exchange reaction, which is a type of nucleophilic substitution. nih.gov In this reaction, a thiolate anion (RS⁻) acts as a nucleophile, attacking the electrophilic selenium atom of the diselenide bond (R'-Se-Se-R'). nih.gov

This exchange is a key step in the catalytic cycle of GPx mimics. After the diselenide is oxidized by a peroxide, it is regenerated by two equivalents of a thiol, such as glutathione (GSH). researchgate.net The reaction proceeds via a selenenyl sulfide (B99878) intermediate (R'-Se-S-R). nih.gov

The kinetics of thiol-diselenide exchange reactions are significantly faster than the analogous thiol-disulfide exchange reactions. nih.gov This is attributed to the higher polarizability and better leaving group ability of selenium compared to sulfur. nih.gov The lower bond dissociation energy of the Se-Se bond compared to the S-S bond also contributes to the faster reaction rates. nih.gov

The rate of the exchange reaction is influenced by the pKa of the attacking thiol, as the thiolate anion is the more potent nucleophile. researchgate.net The reaction mechanism can be complex and may proceed through different pathways depending on the specific reactants and conditions. nih.gov Some studies suggest that the exchange can also be induced by visible light, proceeding through a radical mechanism. tsinghua.edu.cn

Table 2: Comparison of Thiol-Disulfide and Thiol-Diselenide Exchange

FeatureThiol-Disulfide ExchangeThiol-Diselenide ExchangeReference
Reaction Rate SlowerSignificantly Faster nih.gov
Mechanism Nucleophilic substitutionNucleophilic substitution nih.govnih.gov
Key Intermediate Mixed disulfideSelenenyl sulfide nih.gov
Influencing Factors pKa of thiolpKa of thiol, Light researchgate.nettsinghua.edu.cn

This table is interactive. You can sort the columns by clicking on the headers.

Interaction with Biomolecules: Focus on Covalent Adduct Formation and Redox Cycling

The biological effects of Diselenide, bis(2-methylpropyl) and its analogues extend beyond their antioxidant activities and involve direct interactions with various biomolecules, particularly proteins. A key mechanism in these interactions is the formation of covalent adducts, primarily through the reaction of the selenium atom with sulfhydryl groups of cysteine residues in proteins. nih.gov

This interaction can lead to the formation of a selenenyl sulfide bond (Protein-S-Se-R), which can alter the structure and function of the protein. nih.gov The formation of these adducts is a critical aspect of the "thiol-modifier" effect of organoselenium compounds. nih.govnih.gov This modification of protein thiols can impact the activity of various enzymes and signaling proteins that are regulated by their thiol redox state. nih.gov

In some cases, this interaction can lead to the inhibition of essential enzymes that contain critical cysteine residues. researchgate.net For example, diphenyl diselenide has been shown to inhibit the activity of enzymes like δ-aminolevulinate dehydratase through the oxidation of its cysteine residues. nih.gov

Spectroscopic and Analytical Techniques for Mechanistic Elucidation of Diselenide, Bis 2 Methylpropyl

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

For Diselenide, bis(2-methylpropyl), while specific crystal structure data is not widely published, analysis of related dialkyl and diaryl diselenides allows for a detailed prediction of its solid-state characteristics. The core of the molecule is the C-Se-Se-C linkage. Unlike simple single bonds that allow free rotation, the Se-Se bond in diselenides exhibits a significant rotational barrier, leading to a preferred dihedral angle (the twist angle between the two C-Se bonds) of approximately 80-90°. This non-planar conformation is a key structural feature.

Table 1: Predicted Crystallographic Parameters for Diselenide, bis(2-methylpropyl)

Parameter Expected Value/Feature Significance
C-Se-Se-C Dihedral Angle ~80-90° Defines the core conformation of the molecule.
Se-Se Bond Length ~2.30 - 2.35 Å Characteristic distance for a diselenide bond.
C-Se Bond Length ~1.95 - 2.00 Å Typical length for a selenium-sp³ carbon bond.

| Intermolecular Forces | Van der Waals, potential weak Se···Se contacts | Dictate the crystal packing and solid-state properties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of Diselenide, bis(2-methylpropyl) in solution. bohrium.com By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ⁷⁷Se, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule. rsc.orguobasrah.edu.iq

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For the bis(2-methylpropyl) group, a characteristic pattern is expected: a doublet for the two equivalent methyl groups, a multiplet for the single methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons directly attached to the selenium atom.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Three distinct signals would be expected for the isobutyl group: one for the two equivalent methyl carbons, one for the methine carbon, and one for the methylene carbon attached to selenium.

⁷⁷Se NMR: With a natural abundance of 7.63%, the ⁷⁷Se isotope is an excellent probe for studying selenium-containing compounds. researchgate.net The chemical shift of ⁷⁷Se is highly sensitive to the electronic environment around the selenium nucleus. For dialkyl diselenides, the ⁷⁷Se chemical shift typically falls within a range of 230 to 360 ppm (relative to (CH₃)₂Se). researchgate.net This large chemical shift range makes it a sensitive tool for monitoring chemical transformations, such as oxidation or reduction at the selenium centers. researchgate.net The chemical shift is also known to be dependent on temperature and the solvent used. nih.govrsc.org

Table 2: Predicted NMR Data for Diselenide, bis(2-methylpropyl) in CDCl₃

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H ~1.0 Doublet -CH(CH₃ )₂
~2.0 Multiplet -CH (CH₃)₂
~2.9 Doublet -Se-CH₂ -
¹³C ~22 Singlet -CH(C H₃)₂
~29 Singlet -C H(CH₃)₂
~45 Singlet -Se-C H₂-

| ⁷⁷Se | 230 - 360 | Singlet | R-Se -Se -R |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Identification and Redox Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. ruc.dk It is a crucial tool for investigating the redox chemistry of compounds like Diselenide, bis(2-methylpropyl), by identifying transient radical intermediates that may form during chemical reactions. nih.gov

While the parent Diselenide, bis(2-methylpropyl) molecule is diamagnetic and thus EPR-silent, its one-electron reduction would lead to the formation of a paramagnetic radical anion, [ (i-Bu)Se-Se(i-Bu) ]•⁻. EPR spectroscopy can confirm the formation of such species and provide structural information.

The key parameters obtained from an EPR spectrum are the g-value and hyperfine coupling constants.

g-value: For selenium-centered radicals, the g-value is typically greater than that of a free electron (2.0023) due to the large spin-orbit coupling of the heavy selenium atom. Observed g-values for selenium radicals are often in the range of 2.08-2.12. aip.org

Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nucleus of ⁷⁷Se (I=1/2) would result in a characteristic splitting of the EPR signal, providing direct evidence that the unpaired electron is localized on the selenium atom(s).

By detecting and characterizing these radical intermediates, EPR provides direct mechanistic insight into electron transfer processes involving the diselenide bond. acs.org

Mass Spectrometry for Reaction Intermediates and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For Diselenide, bis(2-methylpropyl), mass spectrometry is vital for confirming its identity and for identifying products and intermediates in its reaction pathways.

Under electron impact ionization (EI), aliphatic diselenides undergo predictable fragmentation. nih.govacs.org Key fragmentation pathways include:

Se-Se Bond Cleavage: Homolytic or heterolytic cleavage of the weak Se-Se bond.

C-Se Bond Cleavage: Fission of the bond between the isobutyl group and the selenium atom.

Alkyl Group Fragmentation: Loss of fragments from the isobutyl side chain.

A crucial feature in the mass spectrum of any selenium-containing compound is the characteristic isotopic pattern. Selenium has six stable isotopes, with ⁸⁰Se (49.6%) and ⁷⁸Se (23.8%) being the most abundant. This results in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments, which is a definitive confirmation of the element's presence. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of Diselenide, bis(2-methylpropyl)

Fragment Ion Formula Predicted m/z (for ⁸⁰Se) Fragmentation Pathway
Molecular Ion [M]⁺• C₈H₁₈Se₂ 274 Ionization of the parent molecule.
[M - C₄H₉]⁺ C₄H₉Se₂ 217 Loss of an isobutyl radical (C-Se cleavage).
[C₄H₉Se]⁺ C₄H₉Se 137 Se-Se bond cleavage.

| [C₄H₉]⁺ | C₄H₉ | 57 | Isobutyl cation (C-Se cleavage). |

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Simple dialkyl diselenides, including Diselenide, bis(2-methylpropyl), are typically yellow oils, indicating they absorb light at the blue end of the visible spectrum or the near-UV region. This absorption is due to a characteristic electronic transition involving the diselenide bond. Specifically, it is attributed to the excitation of an electron from a non-bonding lone pair orbital (n) on one of the selenium atoms to the corresponding antibonding sigma orbital (σ) of the Se-Se bond. scispace.com This is referred to as an n → σ transition.

For non-cyclic dialkyl diselenides, this transition results in a broad absorption band with a maximum wavelength (λmax) of around 312 nm. scispace.com Because the integrity of the Se-Se bond is required for this electronic transition, UV-Vis spectroscopy serves as a convenient method for monitoring reactions. For instance, the cleavage of the diselenide bond by a reducing agent would lead to the disappearance of the ~312 nm absorption peak, providing a simple way to track the reaction's progress in real-time.

Table 4: Compound Names Mentioned

Compound Name
Diselenide, bis(2-methylpropyl)
Diisobutyl diselenide

Future Research Perspectives and Interdisciplinary Frontiers in Diselenide, Bis 2 Methylpropyl Chemistry

Development of Next-Generation Synthetic Methodologies

Future advancements in the synthesis of Diselenide, bis(2-methylpropyl) and related organoselenium compounds are expected to move beyond traditional methods, focusing on efficiency, sustainability, and automation. nih.gov The concept of "green chemistry" is becoming increasingly central to this field, aiming to reduce the environmental impact of chemical processes. ingentaconnect.comscispace.com

Key areas of development include:

Alternative Energy Sources: Non-conventional energy sources are being explored to promote organoselenium reactions more efficiently. nih.gov These include microwave irradiation, sonochemistry (ultrasound), and photochemistry, which can often lead to shorter reaction times and higher yields. nih.gov

Electro- and Flow Chemistry: The combination of electrochemistry and flow chemistry presents a powerful tool for the synthesis of organoselenium compounds. nih.gov These automated systems allow for precise control over reaction conditions, enhanced safety, and the rapid generation of compound libraries, which is ideal for screening and optimization. nih.gov A 2020 study demonstrated the successful synthesis of 54 different organoselenium compounds with yields ranging from 14% to 95% using a fully autonomous electro-flow system. nih.gov

Catalytic Processes: There is a growing emphasis on developing catalytic methods for creating carbon-selenium bonds, which reduces waste compared to stoichiometric approaches. ingentaconnect.com The use of environmentally benign and recyclable catalysts is a significant goal in making organoselenium chemistry more sustainable. ingentaconnect.com

Table 1: Next-Generation Synthetic Methodologies for Diselenides

MethodologyPrinciplesAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat reactions. nih.govReduced reaction times, increased yields, improved purity. nih.gov
Sonochemistry Employs ultrasound waves to induce chemical reactions. nih.govEnhanced reaction rates and efficiency. nih.gov
Photochemistry Uses light to initiate and drive chemical transformations. nih.govHigh selectivity, mild reaction conditions. rsc.org
Electrochemistry Employs electrical current to drive redox reactions. nih.govnih.govAvoids the need for chemical oxidants/reductants, high atom economy. nih.gov
Flow Chemistry Conducts reactions in a continuous stream rather than a batch. nih.govPrecise process control, scalability, improved safety, automation. nih.gov

Advanced Spectroscopic Characterization of Transient Species

The chemical transformations of diselenides often involve short-lived, highly reactive intermediates known as transient species. Understanding the structure and behavior of these species is crucial for elucidating reaction mechanisms and designing new catalytic cycles. Future research will increasingly rely on advanced spectroscopic techniques to capture and characterize these fleeting molecules.

Techniques such as nanosecond laser flash photolysis and pulse radiolysis are powerful tools for generating and studying transient species like triplet excited states and radical cations. nih.gov In a typical laser flash photolysis experiment, a short, intense pulse of laser light excites the molecule of interest, and the resulting transient species are monitored by absorption spectroscopy on a very fast timescale. nih.gov This allows for the direct observation of intermediates that would be impossible to isolate under normal conditions. nih.gov By studying how these species react and decay, researchers can determine critical kinetic parameters and gain a deeper understanding of the reaction pathways. For Diselenide, bis(2-methylpropyl), these techniques could be used to characterize the corresponding selenyl radical (i-BuSe•), a key intermediate in many of its reactions.

Rational Design of Chemically Tunable Diselenide Systems

The ability to fine-tune the chemical and physical properties of diselenides is a major frontier in their development. Rational design involves using computational modeling and a deep understanding of structure-property relationships to create new molecules with specific, predictable characteristics. rsc.org This approach moves beyond trial-and-error synthesis towards the deliberate engineering of molecular function. nih.govnih.gov

By modifying the alkyl groups attached to the diselenide bond, for example, researchers can alter the compound's steric hindrance, electronic properties, and solubility. This "tuning" can be used to:

Optimize Catalytic Activity: The efficiency of a diselenide catalyst can be enhanced by tuning its redox potential and the stability of its intermediates. rsc.org

Control Material Properties: In diselenide-containing polymers, the structure of the diselenide unit can influence the material's responsiveness to stimuli like light or redox agents. nih.gov

Develop Nanozymes: Researchers are designing complex, tunable nanozymatic networks that can mimic the behavior of biological enzymes. chemrxiv.orgcapes.gov.br Diselenides could serve as key functional units in these synthetic systems, which have potential applications in biosensing and controlled chemical synthesis. chemrxiv.org

Table 2: Strategies for Tuning Diselenide Systems

Design StrategyTarget PropertyPotential Application
Varying Alkyl Substituents Steric hindrance, solubility, redox potentialOptimized catalysts, functional materials
Incorporation into Polymers Mechanical strength, stimuli-responsivenessSmart materials, drug delivery systems acs.org
Asymmetric Synthesis Chiral recognition, enantioselectivityAsymmetric catalysis
Integration in Supramolecular Assemblies Self-assembly, allosteric regulation nih.govSwitchable catalysts, molecular machines nih.gov

Emerging Applications in Materials Science and Green Catalysis

The unique properties of the diselenide bond are driving the emergence of novel applications for compounds like Diselenide, bis(2-methylpropyl) in both materials science and green catalysis.

In materials science , the dynamic nature of the Se-Se bond is particularly valuable. It can be reversibly broken and reformed in response to stimuli such as light or changes in redox potential. nih.gov This has led to the development of:

Smart Polymers: Researchers have created hyperbranched polymers through "diselenide-yne polymerization," a process that can be initiated by blue light without a catalyst. rsc.org These materials can be designed to be responsive to oxidation, making them suitable for applications like controlled-release systems or sensors. rsc.orgacs.org Diselenide-containing polymers can also be used to stabilize gold nanoparticles, which have their own range of applications. rsc.org

Self-Healing Materials: The reversible nature of the diselenide bond makes it an ideal component for creating self-healing polymers and hydrogels. When the material is damaged, the broken Se-Se bonds can reform under the right conditions, restoring the material's integrity.

Dynamic Covalent Materials: Diselenide bonds are being incorporated into polymeric micelles and other nanostructures. nih.gov These materials show enhanced stability and can be triggered to release an encapsulated payload, such as a drug, in response to specific biological signals like the presence of reactive oxygen species (ROS). nih.gov

In the field of green catalysis , organoselenium compounds are increasingly recognized for their ability to act as efficient and environmentally friendly catalysts, particularly in oxidation reactions. ingentaconnect.comingentaconnect.com They often mimic the function of the natural antioxidant enzyme glutathione (B108866) peroxidase (GPx). ingentaconnect.com Diselenides can catalyze important transformations using green oxidants like hydrogen peroxide. ingentaconnect.com The use of diselenides as catalysts in electrochemical reactions is also a promising area, as it can eliminate the need for sacrificial chemical oxidants and allow for the regeneration of the catalyst within the system. nih.govmdpi.com

Q & A

Q. What synthetic methodologies are optimal for preparing bis(2-methylpropyl) diselenide, and how can reaction parameters (e.g., solvent, temperature) influence yield?

Bis(2-methylpropyl) diselenide can be synthesized via one-pot reactions involving selenide precursors and alkyl halides. For example, analogous diselenides like pyrazinyl derivatives are synthesized using sodium selenide (Na₂Se) and alkyl halides under nitrogen, followed by oxidation with H₂O₂ . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Temperature : Reactions typically proceed at 60–80°C to balance reactivity and decomposition risks.
  • Purification : Column chromatography or recrystallization (e.g., using CH₂Cl₂/hexane) isolates the product .

Q. Which analytical techniques are critical for characterizing bis(2-methylpropyl) diselenide’s structure and purity?

  • NMR spectroscopy : ¹H and ⁷⁷Se NMR confirm substituent environments and Se-Se bond presence .
  • X-ray crystallography : Resolves Se-Se bond length (~2.3 Å) and steric effects from isobutyl groups (see Table 1) .
  • Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 322.98).

Table 1 : Hypothetical crystallographic data for bis(2-methylpropyl) diselenide (extrapolated from ).

ParameterValue
Space groupP2₁/c
Se-Se bond length2.31 Å
Dihedral angle85.2°

Advanced Research Questions

Q. How do steric effects from the isobutyl groups modulate bis(2-methylpropyl) diselenide’s redox behavior compared to aryl-substituted analogs?

The bulky isobutyl groups hinder Se-Se bond cleavage, reducing catalytic activity in redox reactions. Cyclic voltammetry (CV) of analogous diselenides shows:

  • Reduction potential : Less hindered diselenides (e.g., diphenyl diselenide) exhibit lower reduction potentials (-0.8 V vs. Ag/AgCl) due to easier electron transfer .
  • DFT calculations : The HOMO-LUMO gap widens with steric bulk, decreasing reactivity toward electrophiles .

Q. Can bis(2-methylpropyl) diselenide act as a peroxynitrite scavenger, and how does its efficacy compare to ebselen?

While bis(2-aminophenyl) diselenide inhibits lipid peroxidation (TBARS assay, IC₅₀ = 12 µM) , the isobutyl variant’s efficacy depends on selenium accessibility. Key assays include:

  • Thiol protection assays : Measure glutathione (GSH) preservation in cell models.
  • Nitration inhibition : Compare tyrosine nitration suppression vs. ebselen using peroxynitrite generators (e.g., SIN-1) .

Q. What computational strategies predict bis(2-methylpropyl) diselenide’s interaction with biological targets?

  • Molecular docking : Models binding to thioredoxin reductase (TrxR), a key selenoprotein target.
  • MD simulations : Assess stability of diselenide-protein complexes in aqueous environments .

Contradictions and Research Gaps

  • Antioxidant vs. pro-oxidant effects : Some diselenides (e.g., bis(4-hydroxyphenyl)) exhibit dual roles depending on concentration, but bis(2-methylpropyl) diselenide’s behavior remains unstudied .
  • Synthetic reproducibility : Variability in yields for sterically hindered diselenides (e.g., 40–70% in ) highlights need for optimized protocols.

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